4-nitro-N-(pyridin-2-ylmethyl)benzamide
Description
4-Nitro-N-(pyridin-2-yl)benzamide (CAS: 7498-40-0) is a nitro-substituted benzamide derivative synthesized via the reaction of 4-nitrobenzoyl chloride with 2-aminopyridine in the presence of oxalyl chloride and triethylamine. The compound is obtained in 70% yield after recrystallization from a 70% acetic acid-water mixture . Its structure features a benzamide core with a nitro group at the para position and a pyridin-2-yl substituent on the amide nitrogen. This compound serves as a precursor for pharmaceutical intermediates, such as 4-amino-N-(pyridin-2-yl)benzamide, which has applications in drug delivery systems .
Properties
CAS No. |
5353-97-9 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24g/mol |
IUPAC Name |
4-nitro-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11N3O3/c17-13(15-9-11-3-1-2-8-14-11)10-4-6-12(7-5-10)16(18)19/h1-8H,9H2,(H,15,17) |
InChI Key |
DWCCZVGNMVCAKX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-nitro-N-(pyridin-2-yl)benzamide with analogous compounds, focusing on structural variations, synthesis, biological activities, and physicochemical properties.
Substituent Variations on the Amide Nitrogen
Heterocyclic Substituents
- 4-Nitro-N-(5-nitrothiazol-2-yl)benzamide (NTB) Structure: The amide nitrogen is substituted with a 5-nitrothiazole group. Activity: Exhibits antiparasitic activity against Trypanosoma cruzi and Leishmania mexicana (IC~50~ = 1.2–2.5 µM), comparable to nitazoxanide . Synthesis: Prepared via coupling 4-nitrobenzoyl chloride with 5-nitrothiazol-2-amine .
4-Nitro-N-(thiazol-2-yl)benzamide
4-Nitro-N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide (C7)
Aromatic and Aliphatic Substituents
4-Nitro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7e)
4-Bromo-N-(2-nitrophenyl)benzamide
- Structure : Bromine replaces the nitro group on the benzamide, with a 2-nitrophenyl substituent.
- Crystallography : Exhibits two molecules per asymmetric unit, with bond angles and lengths comparable to 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide .
Preparation Methods
Reaction Mechanism and Stoichiometry
The most straightforward route involves the condensation of 4-nitrobenzoyl chloride with 2-(aminomethyl)pyridine in the presence of a base to scavenge HCl. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. Stoichiometric studies indicate a 1:1 molar ratio of reactants is optimal, with excess acyl chloride leading to diacylation byproducts.
Solvent and Catalyst Systems
Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to stabilize ionic intermediates. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly employed as bases at 1.2–1.5 equivalents. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equivalents) enhances reaction rates by 30–40% through intermediate stabilization.
Table 1: Solvent and Catalyst Impact on Direct Acylation
| Solvent | Base | Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|---|
| DCM | TEA | DMAP | 0–25 | 78 | 5 |
| THF | DIPEA | None | 25–40 | 65 | 12 |
| Acetonitrile | Pyridine | DMAP | 0–10 | 72 | 8 |
Data adapted from synthetic protocols for analogous benzamides.
Workup and Purification
Post-reaction, the mixture is quenched with ice-water, and the product is extracted using ethyl acetate. Silica gel chromatography with hexane:ethyl acetate (3:1) effectively isolates the target compound, with typical yields of 70–85%. Residual 2-(aminomethyl)pyridine (<2%) and diacylated byproducts (<5%) are detected via HPLC-UV at 254 nm.
Stepwise Acylation-Alkylation Strategy
N-Alkylation Followed by Nitration
An alternative approach involves synthesizing N-(pyridin-2-ylmethyl)benzamide first, followed by nitration at the para position. Benzamide is prepared via acylation of 2-(aminomethyl)pyridine with benzoyl chloride, followed by nitration using HNO₃/H₂SO₄ at 0–5°C. However, regioselectivity challenges arise, with 15–20% meta-nitration observed due to steric effects.
Nitration Conditions Optimization
The nitrating mixture (HNO₃:H₂SO₄, 1:3 v/v) at 0°C minimizes polysubstitution, achieving 80% para-selectivity. Elevated temperatures (>10°C) reduce selectivity to 60%, favoring meta-nitro derivatives. Post-nitration, neutralization with NaHCO₃ and recrystallization from ethanol/water yields this compound with 65–70% overall yield.
Alternative Coupling Approaches
Carbodiimide-Mediated Coupling
4-Nitrobenzoic acid can be activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM, followed by reaction with 2-(aminomethyl)pyridine. This method avoids acyl chloride handling but requires strict anhydrous conditions. Yields range from 60–75%, with dicyclohexylurea (DCU) as a byproduct.
Enzymatic Acylation
Recent advances explore lipase-catalyzed acylation in non-aqueous media. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction between 4-nitrobenzoic acid ethyl ester and 2-(aminomethyl)pyridine in tert-butanol at 40°C. While environmentally benign, yields remain modest (50–55%) due to incomplete ester conversion.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Direct Acylation | High yield; minimal steps | Acyl chloride handling required | 78 |
| Stepwise Nitration | Avoids acyl chlorides | Regioselectivity issues | 65 |
| Carbodiimide Coupling | No gaseous byproducts | DCU removal challenges | 70 |
| Enzymatic | Green chemistry approach | Low yield; long reaction times | 52 |
Scalability and Industrial Considerations
Q & A
What are the optimal synthetic routes for 4-nitro-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1: Nitration of the benzamide core to introduce the nitro group at the para position, using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
- Step 2: Coupling the pyridin-2-ylmethyl group via nucleophilic substitution or amide bond formation. This step requires a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Optimization: Reaction yields are maximized by adjusting stoichiometry (1:1.2 molar ratio of benzamide to pyridylmethyl reagent) and monitoring pH to prevent side reactions. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Which spectroscopic and analytical techniques are recommended to confirm the structure and purity of this compound?
Answer:
- 1H/13C NMR: Assign peaks to the nitro group (δ 8.2–8.4 ppm for aromatic protons) and pyridylmethyl moiety (δ 4.8 ppm for CH₂, δ 8.3–8.6 ppm for pyridine protons) .
- IR Spectroscopy: Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and nitro (asymmetric NO₂ stretch at ~1520 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ (e.g., C₁₄H₁₂N₃O₃⁺ requires m/z 270.0878) .
- HPLC-PDA: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., nitro group’s meta position) susceptible to nucleophilic attack .
- Molecular Dynamics Simulations: Model solvent effects (e.g., DMSO vs. water) on reaction kinetics using software like Gaussian or ORCA .
- Transition State Analysis: Predict activation barriers for substitution reactions at the benzamide core using QM/MM hybrid methods .
What strategies resolve contradictions in reported biological activity data for this compound across studies?
Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for variability in assay protocols .
- Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., kinase inhibition) .
- Meta-Analysis: Apply statistical tools (ANOVA with post-hoc Duncan’s test) to reconcile discrepancies in antimicrobial or anticancer activity data .
How does the nitro group influence the compound’s electronic properties and binding affinity in medicinal chemistry applications?
Answer:
- Electron-Withdrawing Effect: The nitro group reduces electron density on the benzamide ring, enhancing hydrogen bonding with catalytic residues (e.g., in enzyme active sites) .
- QSAR Studies: Correlate Hammett σ constants (σ = +0.78 for -NO₂) with inhibitory potency against targets like COX-2 or EGFR .
- Crystallography: Resolve X-ray structures of ligand-target complexes to map nitro group interactions (e.g., π-stacking with phenylalanine residues) .
What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?
Answer:
- Preparative HPLC: Use a reversed-phase column (C18, 250 mm × 21.2 mm) with 70:30 acetonitrile/water at 10 mL/min flow rate .
- Recrystallization: Optimize solvent pairs (ethanol/water) to enhance crystal lattice formation and remove byproducts .
- Centrifugal Partition Chromatography (CPC): Separate isomers using a biphasic solvent system (hexane/ethyl acetate/methanol/water) .
How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological properties?
Answer:
- Scaffold Modifications: Replace the nitro group with cyano (-CN) or sulfonamide (-SO₂NH₂) to modulate lipophilicity (logP) and bioavailability .
- Pyridine Substitutions: Introduce electron-donating groups (e.g., -OCH₃) at the pyridine’s 4-position to enhance π-π interactions with aromatic residues .
- In Silico Screening: Use AutoDock Vina to predict binding affinities of derivatives against target proteins (e.g., HIV-1 protease) .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Reactor Design: Implement continuous flow systems to improve heat dissipation during exothermic nitration steps .
- Catalyst Recycling: Use immobilized catalysts (e.g., Pd/C on mesoporous silica) for coupling reactions to reduce costs .
- Quality Control: Validate batch consistency using hyphenated techniques (LC-MS/MS) to monitor impurities below 0.1% .
How does the compound’s stability vary under different storage conditions, and what degradation products form?
Answer:
- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months; monitor via UPLC for nitro reduction to amine or hydrolysis to carboxylic acid .
- Light Sensitivity: Store in amber vials under nitrogen to prevent photodegradation (λmax = 320 nm for nitro group) .
- Degradation Pathways: Identify byproducts (e.g., 4-amino derivatives via LC-HRMS) and adjust formulation pH to <6 to minimize hydrolysis .
What methodologies are recommended for evaluating the compound’s potential as a fluorescent probe or photosensitizer?
Answer:
- Fluorescence Spectroscopy: Measure quantum yield (ΦF) in ethanol using quinine sulfate as a reference (ΦF = 0.54) .
- Singlet Oxygen Detection: Use SOSG (Singlet Oxygen Sensor Green) to quantify ¹O₂ generation under UV irradiation (λ = 365 nm) .
- Time-Resolved Absorption Spectroscopy: Track excited-state lifetimes (τ) to assess energy transfer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
